硒代甲基硒代半胱氨酸盐酸盐

描述

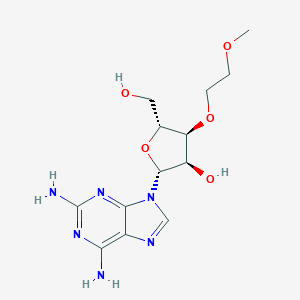

Se-(甲基)硒代半胱氨酸盐酸盐是一种含硒的氨基酸衍生物。 它是硒代半胱氨酸的甲基化产物,在某些植物(如黄芪)中由硒代半胱氨酸甲基转移酶催化 。 该化合物因其潜在的化学预防特性及其在各种生物过程中的作用而受到关注 。

科学研究应用

Se-(甲基)硒代半胱氨酸盐酸盐具有广泛的科学研究应用:

化学: 用作荧光-XANES(X射线吸收近边结构)成像的标准品.

生物学: 研究其在细胞氧化还原调节和凋亡诱导中的作用.

医学: 研究其化学预防特性,尤其是在乳腺癌中。

作用机制

Se-(甲基)硒代半胱氨酸盐酸盐通过多种机制发挥作用:

Akt/GSK3β信号通路: 它激活Akt/GSK3β信号通路,导致紧密连接蛋白上调并抑制铁死亡.

凋亡诱导: 该化合物通过改变氧化还原状态并触发氧化应激诱导癌细胞凋亡.

生化分析

Biochemical Properties

Se-(Methyl)selenocysteine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with selenocysteine methyltransferase, an enzyme that catalyzes its formation . The nature of these interactions involves the transfer of a methyl group from the enzyme to selenocysteine, resulting in the formation of Se-(Methyl)selenocysteine hydrochloride .

Cellular Effects

Se-(Methyl)selenocysteine hydrochloride has significant effects on various types of cells and cellular processes. It has been shown to alter the redox status of cells and trigger cellular apoptosis . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to block cell cycle progression and proliferation of premalignant mammary lesions .

Molecular Mechanism

The mechanism of action of Se-(Methyl)selenocysteine hydrochloride at the molecular level is quite complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to enhance the production of methlylselenol in vivo, which in turn alters the redox status of cells and triggers cellular apoptosis .

Temporal Effects in Laboratory Settings

The effects of Se-(Methyl)selenocysteine hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Se-(Methyl)selenocysteine hydrochloride vary with different dosages in animal models . For instance, it has been shown to have an additive effect on irinotecan-induced tumor growth reduction in a FaDu mouse xenograft model when administered at a dose of 5 µg/animal per day .

Metabolic Pathways

Se-(Methyl)selenocysteine hydrochloride is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide .

Transport and Distribution

The transport and distribution of Se-(Methyl)selenocysteine hydrochloride within cells and tissues are complex processes that involve various transporters or binding proteins

准备方法

合成路线和反应条件

Se-(甲基)硒代半胱氨酸盐酸盐可以通过氯丙氨酸衍生物与甲基硒醇或其盐反应合成 。 该过程涉及生成甲基硒化钠,然后与L-氯丙氨酸甲酯盐酸盐、L-氯丙氨酸盐酸盐或L-氯丙氨酸反应,生成Se-(甲基)硒代半胱氨酸 。

工业生产方法

Se-(甲基)硒代半胱氨酸盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺旨在高效且可扩展,确保最终产品的高产率和纯度 。

化学反应分析

反应类型

Se-(甲基)硒代半胱氨酸盐酸盐会发生各种化学反应,包括氧化反应、还原反应和取代反应 。

常用试剂和条件

氧化: 过氧化氢等常见的氧化剂可用于氧化Se-(甲基)硒代半胱氨酸盐酸盐。

还原: 硼氢化钠等还原剂可还原该化合物。

取代: 卤化剂可用于取代反应.

主要生成产物

这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化可能生成硒氧化物衍生物,而还原可能生成硒醇化合物 。

相似化合物的比较

Se-(甲基)硒代半胱氨酸盐酸盐与其他含硒化合物相比具有独特之处,因为它具有特定的甲基化和生物活性。类似的化合物包括:

硒代-L-胱氨酸: 另一种含硒的氨基酸,具有不同的生物学特性.

硒代-L-蛋氨酸: 蛋氨酸的硒类似物,用作膳食补充剂.

硒代胱胺二盐酸盐: 一种具有不同化学和生物活性的硒化合物.

属性

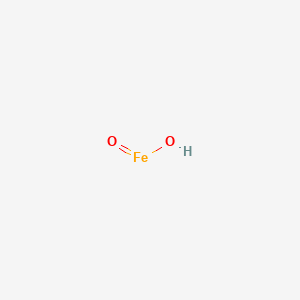

IUPAC Name |

(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPVTFHGWJDSDV-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474695 | |

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863394-07-4 | |

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the impact of different selenium species, including Se-(Methyl)selenocysteine hydrochloride, on Cochlodinium polykrikoides?

A1: Cochlodinium polykrikoides is a marine dinoflagellate known to form harmful algal blooms (HABs). Understanding how different forms of selenium, an essential trace element, influence its growth is crucial. This knowledge can shed light on the factors contributing to HAB formation and potentially inform strategies for mitigating their negative ecological and economic impacts.

Q2: Why might high concentrations of Se-(Methyl)selenocysteine hydrochloride be inhibitory to Cochlodinium polykrikoides growth?

A2: While the exact mechanisms require further investigation, high concentrations of selenium species, in general, can lead to cellular stress and toxicity in various organisms. This toxicity may arise from disrupting normal metabolic processes or causing oxidative damage within the cells of Cochlodinium polykrikoides.

Q3: What are the implications of these findings regarding oil spills and Cochlodinium polykrikoides blooms?

A: Oil spills can release various selenium species into the marine environment. The study suggests that oil spills, while initially possibly inhibiting Cochlodinium polykrikoides growth due to the sudden influx of selenium, could ultimately provide a long-term source of this nutrient, potentially contributing to future bloom events. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)